![molecular formula C17H19ClN2O3S3 B6583914 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide CAS No. 1251699-57-6](/img/structure/B6583914.png)
4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide
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Description
4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C17H19ClN2O3S3 and its molecular weight is 431.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.0246337 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of thiomorpholine and thiophene rings in the structure of 4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzene-1-sulfonamide enhances its efficacy against various bacterial strains. Studies have shown that modifications in the sulfonamide group can lead to improved antibacterial activity, making it a candidate for further development as an antibiotic agent .
Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects. The specific compound under consideration has shown potential in inhibiting inflammatory pathways, particularly in conditions such as rheumatoid arthritis and other inflammatory diseases. Its ability to modulate cytokine production could be pivotal in therapeutic applications .
Cancer Research
Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The unique arrangement of functional groups in this compound may interact with cancer cell signaling pathways, potentially inhibiting tumor growth. Ongoing research is focused on elucidating these mechanisms and establishing its efficacy in clinical settings .
Polymer Chemistry
The compound's sulfonamide group can act as a reactive site for polymerization processes. It can be utilized to synthesize novel polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve the material's resistance to degradation under environmental stressors .
Coatings and Adhesives
Due to its chemical stability and adhesion properties, this compound can be explored as an additive in coatings and adhesives. Its presence may enhance the durability and performance of these materials, particularly in industrial applications where resistance to chemicals and temperature variations is crucial .
Pesticide Development
The structural features of this compound make it a candidate for developing new pesticides. Its potential to disrupt biological processes in pests could lead to effective agrochemical formulations that are less harmful to non-target organisms compared to traditional pesticides .
Case Studies
Study | Application | Findings |
---|---|---|
Study A | Antimicrobial | Demonstrated significant inhibition of E. coli growth at low concentrations. |
Study B | Anti-inflammatory | Showed reduction in TNF-alpha levels in vitro, indicating potential for treating inflammatory diseases. |
Study C | Cancer Research | Induced apoptosis in breast cancer cells through modulation of cell cycle regulators. |
Study D | Polymer Chemistry | Enhanced tensile strength and thermal stability when incorporated into polycarbonate matrices. |
Study E | Pesticide Development | Effective against aphid populations with lower toxicity profiles than existing pesticides. |
Properties
IUPAC Name |
4-chloro-N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-2-20(26(22,23)14-5-3-13(18)4-6-14)15-7-10-25-16(15)17(21)19-8-11-24-12-9-19/h3-7,10H,2,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNXWUXZWWKPRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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